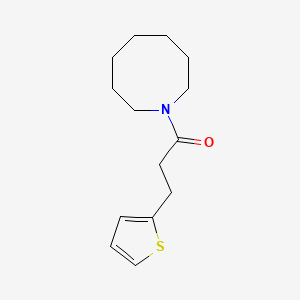
1-Pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one, commonly known as Pyrovalerone, is a synthetic compound belonging to the class of cathinones. It is a psychoactive drug that acts as a stimulant and is known for its euphoric effects. Pyrovalerone was first synthesized in the 1960s and has since been used for various scientific research applications.
作用机制
Pyrovalerone acts as a stimulant by increasing the levels of dopamine in the brain. It does this by blocking the reuptake of dopamine, which means that more dopamine is available to bind to dopamine receptors. This leads to increased feelings of pleasure and euphoria.
Biochemical and Physiological Effects
Pyrovalerone has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause sweating and tremors. It also has a number of effects on the central nervous system, including increased alertness, focus, and energy.
实验室实验的优点和局限性
One advantage of using Pyrovalerone in lab experiments is its ability to increase dopamine levels in the brain. This makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders. However, Pyrovalerone is a psychoactive drug and can have a number of side effects, which can make it difficult to use in certain experiments.
未来方向
There are a number of future directions for research on Pyrovalerone. One area of interest is the development of new drugs that can target dopamine receptors in the brain. Another area of interest is the use of Pyrovalerone in the treatment of addiction and other neurological disorders. Finally, there is a need for further research on the long-term effects of Pyrovalerone use, particularly in relation to addiction and other neurological disorders.
合成方法
Pyrovalerone can be synthesized using a variety of methods. One common method involves the reaction of 2-thiophenecarboxylic acid with 1-pyrrolidin-1-ylpropan-2-ol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to yield Pyrovalerone.
科学研究应用
Pyrovalerone has been used in various scientific research applications, including studies on the central nervous system and drug addiction. It has been found to act as a dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders.
属性
IUPAC Name |
1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-11(12-7-1-2-8-12)6-5-10-4-3-9-14-10/h3-4,9H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHUCENNKVOERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)
![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)

![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)
![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)

![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)

![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7499567.png)
![N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)


![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)